2,6-Dinitrobenzene-1,4-diol
Description
Nitro groups are strongly electron-withdrawing, which would significantly influence the compound’s acidity, solubility, and reactivity compared to fluoro- or methoxy-substituted analogs.
Properties
CAS No. |
13985-45-0 |
|---|---|
Molecular Formula |
C6H4N2O6 |
Molecular Weight |
200.11 g/mol |
IUPAC Name |
2,6-dinitrobenzene-1,4-diol |
InChI |
InChI=1S/C6H4N2O6/c9-3-1-4(7(11)12)6(10)5(2-3)8(13)14/h1-2,9-10H |
InChI Key |
LXYNWFIRAZCOKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dinitrobenzene-1,4-diol typically involves the nitration of benzene derivatives. One common method is the nitration of resorcinol (benzene-1,3-diol) using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. Safety measures are crucial due to the highly reactive nature of the reagents involved.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dinitrobenzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro groups act as electron-withdrawing groups, influencing the reactivity of the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.
Substitution: Halogenation using chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products:
Oxidation: Formation of 2,6-dinitro-1,4-benzoquinone.
Reduction: Formation of 2,6-diaminobenzene-1,4-diol.
Substitution: Formation of halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
2,6-Dinitrobenzene-1,4-diol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a model compound for studying nitroaromatic toxicity.
Industry: Utilized in the production of dyes, pigments, and explosives due to its nitro groups.
Mechanism of Action
The mechanism of action of 2,6-Dinitrobenzene-1,4-diol involves its interaction with molecular targets through its nitro and hydroxyl groups. The nitro groups can undergo redox reactions, generating reactive intermediates that can interact with cellular components. The hydroxyl groups can form hydrogen bonds, influencing the compound’s binding affinity to various targets. These interactions can lead to oxidative stress, enzyme inhibition, or other biochemical effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key properties of 2,6-Difluorobenzene-1,4-diol (fluoro substituents) and 2,6-Dimethoxybenzene-1,4-diol (methoxy substituents):
Key Observations :
- Fluoro Substituents : Fluorine’s electronegativity increases acidity by stabilizing the deprotonated form via inductive effects. This compound’s lower molar mass (146.09 g/mol) suggests higher volatility compared to methoxy analogs .
- Methoxy Substituents: Methoxy groups donate electron density via resonance, reducing acidity and increasing solubility in non-polar solvents.
Reactivity and Stability
- 2,6-Difluorobenzene-1,4-diol : The presence of fluorine may enhance oxidative stability but reduce nucleophilic substitution reactivity due to strong C-F bonds. Likely applications include intermediates in fluorinated polymer synthesis .
- 2,6-Dimethoxybenzene-1,4-diol : Methoxy groups facilitate electrophilic aromatic substitution (e.g., nitration or sulfonation). This compound could serve as a precursor in dye or pharmaceutical synthesis .
Hypothesized Behavior of 2,6-Dinitrobenzene-1,4-diol :
- Stability : Nitro compounds are often thermally unstable and explosive under certain conditions, necessitating careful handling.
Comparison with Dinitro-Substituted Aromatics
includes dinitrotoluene isomers (e.g., 2,4-dinitrotoluene, CAS 121-14-2) and 4-methyl-2,6-dinitroaniline (CAS 6393-42-6).
Implications for this compound :
- Steric hindrance from nitro groups at 2- and 6-positions could limit solubility in aqueous media.
Biological Activity
2,6-Dinitrobenzene-1,4-diol (CAS No. 13985-45-0) is a significant compound in organic chemistry, known for its unique structural features that include both nitro and hydroxyl functional groups. This compound has garnered attention not only for its chemical properties but also for its potential biological activities. Understanding its biological activity is critical for exploring its applications in medicinal chemistry and toxicology.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₆H₄N₂O₆ |
| Molecular Weight | 200.11 g/mol |
| IUPAC Name | This compound |
| InChI Key | LXYNWFIRAZCOKN-UHFFFAOYSA-N |
Structural Insights
The structure of this compound features two nitro groups at the 2 and 6 positions and hydroxyl groups at the 1 and 4 positions of the benzene ring. This arrangement contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to participate in redox reactions due to the presence of nitro groups. These reactions can lead to the formation of reactive intermediates that may interact with cellular components, inducing oxidative stress or enzyme inhibition. The hydroxyl groups enhance binding interactions through hydrogen bonding, potentially influencing various biochemical pathways.
Antimicrobial and Anticancer Activity
Some studies have explored the antimicrobial properties of nitroaromatic compounds. For example, derivatives of dinitrobenzene have shown activity against various bacterial strains . Additionally, there is emerging evidence that certain nitro compounds possess anticancer properties by inducing apoptosis in cancer cells through oxidative stress mechanisms .
Case Study: Nitro Compounds in Cancer Research
A study investigated the cytotoxic effects of various nitro compounds on human cancer cell lines. It was found that compounds with similar structures to this compound exhibited significant cytotoxicity against gastric adenocarcinoma cells with IC50 values ranging from 0.06 µM to 1.30 µM . This suggests that further research into the specific effects of this compound could yield valuable insights into its potential as an anticancer agent.
Case Study: Environmental Impact and Biodegradation
Another area of research focuses on the environmental impact of nitroaromatic compounds. Studies have shown that these compounds can persist in the environment and may undergo microbial degradation processes. Understanding the degradation pathways can inform risk assessments related to their use in industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
